molecular formula C3H10N2<br>CH3CH(NH2)CH2NH2<br>C3H10N2 B080664 1,2-Diaminopropane CAS No. 10424-38-1

1,2-Diaminopropane

Cat. No.: B080664
CAS No.: 10424-38-1
M. Wt: 74.13 g/mol
InChI Key: AOHJOMMDDJHIJH-UHFFFAOYSA-N
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Description

1,2-Diaminopropane, also known as propane-1,2-diamine, is an organic compound with the chemical formula CH₃CH(NH₂)CH₂NH₂. It is a colorless liquid with a fishy, ammoniacal odor. This compound is the simplest chiral diamine and is used as a bidentate ligand in coordination chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Diaminopropane is typically synthesized through the ammonolysis of 1,2-dichloropropane. The reaction involves the following steps:

[ \text{CH}_3\text{CHClCH}_2\text{Cl} + 4\text{NH}_3 \rightarrow \text{CH}_3\text{CH(NH}_2\text{)CH}_2\text{NH}_2 + 2\text{NH}_4\text{Cl} ]

This method allows for the use of waste chloro-organic compounds to form useful amines using inexpensive and readily available ammonia .

Industrial Production Methods

In an industrial setting, the preparation of this compound involves adding 1,2-dichloropropane, water, liquid ammonia, and a catalyst in a high-pressure reactor. The temperature is raised to 160-180°C and the pressure to 8-12 MPa. The reaction is maintained for 4-5 hours, followed by cooling and rectification to obtain the finished product .

Chemical Reactions Analysis

Types of Reactions

1,2-Diaminopropane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Salicylaldehyde: Used in condensation reactions to form Schiff bases.

    Formaldehyde and Hydrogen Peroxide: Used in oxidation reactions to form cage peroxides.

    Acids: Used in neutralization reactions to form salts.

Major Products

    Schiff Bases: Formed from condensation reactions with salicylaldehyde.

    Cage Peroxides: Formed from oxidation reactions with formaldehyde and hydrogen peroxide.

    Salts: Formed from neutralization reactions with acids.

Scientific Research Applications

1,2-Diaminopropane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-diaminopropane involves its ability to act as a bidentate ligand, forming stable complexes with metal ions. This property is utilized in coordination chemistry to stabilize metal ions and enhance their reactivity. The molecular targets include metal ions, and the pathways involved are primarily related to the formation of coordination complexes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its chiral nature, which allows for the formation of enantiomers. This property is not present in ethylenediamine or 1,3-diaminopropane, making this compound particularly valuable in asymmetric synthesis and chiral resolution processes .

Properties

IUPAC Name

propane-1,2-diamine
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InChI

InChI=1S/C3H10N2/c1-3(5)2-4/h3H,2,4-5H2,1H3
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InChI Key

AOHJOMMDDJHIJH-UHFFFAOYSA-N
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Canonical SMILES

CC(CN)N
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Molecular Formula

C3H10N2, Array
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DSSTOX Substance ID

DTXSID4021761
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Molecular Weight

74.13 g/mol
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Physical Description

1,2-propylenediamine appears as a colorless liquid with an ammonia-like odor. Strongly irritates skin and tissue., Liquid, Extremely hygroscopic liquid; [Merck Index] Colorless liquid with an ammoniacal odor; [CAMEO], Solid, HYGROSCOPIC COLOURLESS LIQUID WITH PUNGENT ODOUR.
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Boiling Point

248.9 °F at 760 mmHg (NTP, 1992), 119 °C
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Flash Point

92 °F (NFPA, 2010), 33 °C c.c.
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Solubility

Very soluble (NTP, 1992), Solubility in water: miscible
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Density

0.8584 (NTP, 1992) - Less dense than water; will float, Relative density (water = 1): 0.9
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Vapor Density

2.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 2.6
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Vapor Pressure

9.0 [mmHg], Vapor pressure, kPa at 20 °C: 1.2
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CAS No.

78-90-0
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Melting Point

-35 °F (NTP, 1992), -12 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,2-Diaminopropane
Reactant of Route 2
1,2-Diaminopropane
Reactant of Route 3
Reactant of Route 3
1,2-Diaminopropane
Reactant of Route 4
1,2-Diaminopropane
Reactant of Route 5
1,2-Diaminopropane
Reactant of Route 6
1,2-Diaminopropane

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